BenchChemオンラインストアへようこそ!

1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)-

AKR1C3 inhibition Structure-activity relationship Pyrimidine substituent effects

1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- (CAS 652972-41-3) is a chiral small molecule (C14H16N2O4, MW 276.29 g/mol) comprising a four-carbon polyol (butane-1,2,3,4-tetrol) backbone substituted at the 1-position with a 2-phenylpyrimidin-4-yl moiety. The compound bears three defined stereocenters (1R,2S,3R).

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 652972-41-3
Cat. No. B12540587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)-
CAS652972-41-3
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=N2)C(C(C(CO)O)O)O
InChIInChI=1S/C14H16N2O4/c17-8-11(18)13(20)12(19)10-6-7-15-14(16-10)9-4-2-1-3-5-9/h1-7,11-13,17-20H,8H2/t11-,12-,13-/m1/s1
InChIKeyZBYQVRIXXYVMGR-JHJVBQTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- (CAS 652972-41-3): Chemical Identity, Physicochemical Profile, and Comparator Landscape


1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- (CAS 652972-41-3) is a chiral small molecule (C14H16N2O4, MW 276.29 g/mol) comprising a four-carbon polyol (butane-1,2,3,4-tetrol) backbone substituted at the 1-position with a 2-phenylpyrimidin-4-yl moiety [1]. The compound bears three defined stereocenters (1R,2S,3R). Within the (1R,2S,3R)-butanetetrol-pyrimidine congeneric series, the closest structural analogs are the 2-methyl derivative (C9H14N2O4, MW ~214.22 g/mol) [2] and the 2-amino derivative (CAS 652972-42-4, C8H13N3O4, MW 215.21 g/mol) [3], which differ exclusively at the pyrimidine 2-position substituent. The 2-phenyl substituent imparts higher lipophilicity (calculated logP increase of approximately 1.5–2.0 units vs. the 2-methyl analog) and expanded π-stacking potential, both of which are critical for target binding in kinase and reductase active sites [4].

Why Generic Substitution Fails for 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- (CAS 652972-41-3): Stereochemical and Substituent-Driven Selectivity Risks


Generic interchange among the (1R,2S,3R)-butanetetrol-pyrimidine congeners is precluded by two non-interchangeable structural determinants. First, the pyrimidine 2-position substituent (phenyl vs. methyl vs. amino) governs both molecular recognition and ADME properties: the 2-phenyl group engages in hydrophobic and π-stacking interactions that are absent in the 2-methyl and 2-amino analogs, directly affecting target binding affinity and isoform selectivity within enzyme families such as aldo-keto reductases (AKRs) and tyrosine kinases [1]. Second, the (1R,2S,3R) absolute configuration is fixed; diastereomers or enantiomers of this scaffold would present the polyol hydroxyl array in a distinct spatial orientation, altering hydrogen-bond networks at the target site [2]. Substitution with a racemate or an incorrect diastereomer therefore introduces uncontrolled variability in potency, selectivity, and reproducibility of biological data. Procurement of the exact stereoisomer CAS 652972-41-3 is consequently a non-negotiable requirement for studies where 2-phenylpyrimidine engagement and defined polyol stereochemistry are essential parameters.

Product-Specific Quantitative Evidence Guide for 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- (CAS 652972-41-3): Head-to-Head and Cross-Study Comparator Data


Evidence Item 1: Pyrimidine 2-Position Substituent Effects on AKR1C3 Inhibitory Potency — 2-Phenyl vs. 2-Amino and 2-Methyl Analogs

Data from BindingDB for a closely related 2-phenylpyrimidine-containing analog (BDBM50385686 / CHEMBL2041554; structurally identical at the pyrimidine-phenyl region) reveals an IC50 of 40 nM against recombinant human AKR1C3 in a fluorescence-based S-tetralol oxidation assay [1]. In contrast, the 2-amino congener BDBM50396748 (CHEMBL366350) exhibits a Ki of 2,730 nM against the same target under comparable conditions [2]. Although direct head-to-head data for CAS 652972-41-3 itself are not available in the public domain, the class-level inference from these structurally adjacent compounds indicates that the 2-phenyl substitution confers an approximately 68-fold improvement in AKR1C3 inhibitory potency relative to the 2-amino analog. No AKR1C3 inhibition data were retrievable for the 2-methyl analog (CAS not assigned) .

AKR1C3 inhibition Structure-activity relationship Pyrimidine substituent effects

Evidence Item 2: AKR1C Isoform Selectivity Pattern — 2-Phenylpyrimidine vs. 2-Aminopyrimidine Scaffolds

The 2-phenylpyrimidine scaffold (exemplified by BDBM50385686) displays a pronounced selectivity window across human AKR1C isoforms: IC50 = 40 nM for AKR1C3, versus IC50 = 30,500 nM for AKR1C1 (763-fold selectivity) and IC50 = 6,410 nM for AKR1C2 (160-fold selectivity), all measured under identical fluorescence assay conditions [1]. In contrast, the 2-aminopyrimidine scaffold (BDBM50396748) shows a markedly compressed selectivity profile: Ki = 2,730 nM for AKR1C3, Ki = 32,000 nM for AKR1C1 (12-fold), and Ki = 46,200 nM for AKR1C2 (17-fold) [2]. The 2-phenyl substituent thus correlates with both enhanced absolute potency at AKR1C3 and a wider selectivity margin against the closely related off-target isoforms AKR1C1 and AKR1C2. This selectivity signature is structurally rationalized by the phenyl group occupying a hydrophobic sub-pocket in AKR1C3 that is sterically constricted in AKR1C1 and AKR1C2 [3].

AKR1C isoform selectivity Off-target profiling Aldo-keto reductase

Evidence Item 3: Physicochemical Differentiation — Lipophilicity and Hydrogen-Bonding Profile of 2-Phenyl vs. 2-Amino Substitution

The 2-phenyl substituent in CAS 652972-41-3 replaces the hydrogen-bond donor (HBD) amine group of the 2-amino analog (CAS 652972-42-4) with a hydrophobic phenyl ring. Computational comparison reveals: the 2-phenyl compound carries 4 HBDs (all four hydroxyl groups) versus 6 HBDs for the 2-amino compound (4 hydroxyl + 2 amine hydrogens), reducing the polar surface area and enhancing passive membrane permeability [1]. The calculated logP increases from approximately 0.0–0.5 for the 2-amino analog to approximately 1.5–2.0 for the 2-phenyl compound, representing a ~30–50-fold theoretical increase in octanol-water partition coefficient . The 2-methyl analog (C9H14N2O4), with 4 HBDs but lower molecular weight (214.22 vs. 276.29 g/mol), occupies an intermediate lipophilicity space but lacks the π-stacking capability of the phenyl ring [2]. For cell-based assays, the higher lipophilicity and lower HBD count of the 2-phenyl compound predict improved cell permeability, while the phenyl group's conformational rigidity may enhance binding site complementarity.

Lipophilicity Hydrogen-bond donors Physicochemical comparator ADME prediction

Evidence Item 4: 2-Phenylpyrimidine Scaffold Precedents in Kinase and Reductase Inhibitor Chemotypes

The 2-phenylpyrimidine substructure is a privileged scaffold in medicinal chemistry with validated target engagement across multiple enzyme classes. Li et al. (2019) reported a series of 2-phenylpyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors with IC50 values in the low nanomolar range and demonstrated that the 2-phenyl group is essential for occupying the BTK hydrophobic selectivity pocket [1]. Separately, 4-(5-benzyl-2-phenylpyrimidin-4-yl)morpholines have been developed as PI3K inhibitors, with the 2-phenyl substituent contributing to isoform selectivity [2]. In the AKR1C3 field, the 2-phenylpyrimidine-containing series exemplified by BDBM50385686 achieves 40 nM potency, directly attributable to the phenyl group's interaction with the AKR1C3 active site [3]. These convergent findings establish that the 2-phenylpyrimidine motif is not merely a synthetic convenience but a pharmacophoric element that enables binding to hydrophobic enzyme pockets. The 2-methyl and 2-amino analogs lack this pharmacophoric feature, limiting their utility in kinase and reductase programs.

2-Phenylpyrimidine BTK inhibitor PI3K inhibitor Kinase selectivity

Best Research and Industrial Application Scenarios for 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- (CAS 652972-41-3)


AKR1C3-Targeted Drug Discovery: Hit Validation and Selectivity Profiling

The 2-phenylpyrimidine scaffold correlates with nanomolar AKR1C3 inhibition (IC50 = 40 nM for structurally adjacent analog BDBM50385686) and a >160-fold selectivity window over AKR1C1 and AKR1C2 [1]. CAS 652972-41-3 is suitable as a starting scaffold or reference compound in AKR1C3 inhibitor programs targeting castration-resistant prostate cancer, breast cancer, and inflammatory disorders. The defined (1R,2S,3R) stereochemistry ensures reproducible SAR data generation, and the 2-phenyl group provides a validated hydrophobic anchor for structure-based design.

Kinase Inhibitor Fragment-Based and Scaffold-Hopping Campaigns

The 2-phenylpyrimidine motif is a recognized privileged scaffold in kinase drug discovery, with demonstrated activity against BTK and PI3K [2]. CAS 652972-41-3 can serve as a functionalized fragment for fragment-based drug design (FBDD) or as a scaffold-hopping starting point where the four hydroxyl groups of the butanetetrol backbone provide multiple synthetic handles for diversification (etherification, esterification, oxidation to aldehydes/ketones) without altering the stereochemical integrity of the scaffold .

Stereochemical Probe in Polyol-Protein Interaction Studies

With three contiguous stereocenters (1R,2S,3R) and four hydroxyl groups, CAS 652972-41-3 is a well-defined polyol probe for studying carbohydrate-recognition domains, lectin binding, and hydrogen-bond network requirements in enzyme active sites. The fixed stereochemistry contrasts with erythritol and threitol diastereomers commonly used as controls, enabling precise evaluation of stereochemical contribution to binding affinity [3]. The phenylpyrimidine chromophore (λmax ~250–280 nm) also facilitates UV-based detection in binding assays without requiring additional labeling.

Analytical Reference Standard and Chemical Methodology Development

As a chiral polyol-pyrimidine conjugate, CAS 652972-41-3 can serve as an analytical reference standard for chiral HPLC method development, particularly for separating (1R,2S,3R) from other diastereomers in synthetic mixtures. The compound's moderate molecular weight (276.29 g/mol) and dual chromophoric/polyol character make it suitable for MS and UV-based analytical workflows .

Quote Request

Request a Quote for 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.